molecular formula C52H74N4O17 B054328 Mycalolide-B CAS No. 122752-21-0

Mycalolide-B

Katalognummer B054328
CAS-Nummer: 122752-21-0
Molekulargewicht: 1027.2 g/mol
InChI-Schlüssel: ZYDMLFOHENLMIN-RKRPCCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycalolide-B is a specific inhibitor of actomyosin ATPase isolated from marine sponge . It can suppress proliferation, migration, and invasion of breast and ovarian cancer cells at low nanomolar doses .


Synthesis Analysis

The total synthesis of Mycalolide-B involves the convergent assembly of C1–C19 trisoxazole and C20–C35 side-chain segments using olefin metathesis and esterification as key steps . Synthetic studies of Mycalolide-B have also been reported, focusing on the construction of the tris-oxazole macrolactone using ring-closing metathesis .


Molecular Structure Analysis

Mycalolide-B has a complex molecular structure. Through structure-activity relationship studies focused on the actin-binding tail region (C24-C35) of Mycalolide-B, a potent truncated derivative that inhibits polymerization of G-actin and severs F-actin by binding to actin’s barbed end cleft was identified .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mycalolide-B include olefin metathesis and esterification . Other reactions include Julia–Kocienski olefination and enamide formation .

Wissenschaftliche Forschungsanwendungen

Actin Depolymerizing Activity

Mycalolide B, a cytotoxic macrolide isolated from a marine sponge of the genus Mycale, has an actin depolymerizing activity . It selectively and completely depolymerizes F-actin to G-actin . This property makes it a valuable tool in the study of cellular processes involving actin, such as cell movement and division .

Inhibition of Actin-Activated Mg2±ATPase

Unlike cytochalasins, Mycalolide B inhibits actin-activated Mg2±ATPase from rabbit skeletal muscle . This unique property could be useful in the study of muscle contraction and other biological processes that involve the hydrolysis of ATP.

Synthetic Studies

Mycalolide B has been the subject of synthetic studies . For instance, a paper reports the synthesis of the C7–C35 fragment of mycalolides via cross olefin metathesis reaction between trisoxazole fragment and side-chain fragment . These studies contribute to the understanding of the structure and function of Mycalolide B.

Marine Natural Product

Mycalolide B is a novel marine natural product . Its isolation and study contribute to the field of marine natural products, which is a rich source of novel compounds with potential therapeutic applications.

Inhibition of Platelet Aggregation

Mycalolide B has been found to inhibit rat platelet aggregation . This suggests potential applications in the treatment or prevention of conditions related to blood clotting.

Cellular Changes

Mycalolide B has been observed to induce cellular changes in rat embryonic fibroblasts . This could be useful in the study of cellular processes and the development of new therapeutic strategies.

Wirkmechanismus

Target of Action

Mycalolide-B is a marine natural product that primarily targets actin , a protein that plays a crucial role in maintaining the structure and integrity of cells . It binds to actin in a 1:1 molar ratio .

Mode of Action

Mycalolide-B interacts with its target, actin, by selectively and completely depolymerizing F-actin to G-actin . This mechanism of action is distinct from that of cytochalasins . Unlike cytochalasins, Mycalolide-B inhibits actin-activated Mg^2+ -ATPase from rabbit skeletal muscle .

Biochemical Pathways

The primary biochemical pathway affected by Mycalolide-B is the actin polymerization pathway . By depolymerizing F-actin to G-actin, Mycalolide-B disrupts the dynamic equilibrium of the actin cytoskeleton . This leads to downstream effects such as the inhibition of cell motility and the impairment of cellular processes that depend on actin, such as the formation of invadopodia .

Pharmacokinetics

Its solubility in dmso, methanol, or isopropanol suggests that it may have good bioavailability .

Result of Action

The action of Mycalolide-B results in a rapid collapse of the actin cytoskeleton in cells . This leads to the inhibition of cell motility and the impairment of cellular processes that depend on actin . For example, it has been shown to inhibit the invasion of the extracellular matrix (ECM) by cancer cells by inhibiting invadopodia-mediated ECM degradation .

Action Environment

The action, efficacy, and stability of Mycalolide-B can be influenced by various environmental factors. For instance, the presence of Ca^2+ can affect its ability to inhibit ATP-induced contraction and Mg^2+ -ATPase activity . .

Safety and Hazards

Mycalolide-B should be handled with care. It is recommended to avoid contact with strong oxidizing agents and to use local exhaust ventilation. It is also advised to prevent leakage, overflow, and scattering, and not to generate steam and dust in vain .

Zukünftige Richtungen

The studies provide essential proof-of-principle for developing actin-targeting therapeutic agents to block cancer metastasis and establish a synthetically tractable barbed end-binding pharmacophore that can be further improved by adding targeting groups for precision drug design .

Eigenschaften

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14-,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDMLFOHENLMIN-RKRPCCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6440825

CAS RN

122752-21-0
Record name Mycalolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122752210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycalolide-B
Reactant of Route 2
Reactant of Route 2
Mycalolide-B
Reactant of Route 3
Mycalolide-B
Reactant of Route 4
Reactant of Route 4
Mycalolide-B
Reactant of Route 5
Reactant of Route 5
Mycalolide-B
Reactant of Route 6
Reactant of Route 6
Mycalolide-B

Q & A

Q1: What is the primary target of Mycalolide-B within cells?

A1: Mycalolide-B directly targets actin, a crucial protein responsible for maintaining cell shape and facilitating various cellular processes. [, , , , , , , ]

Q2: How does Mycalolide-B interact with actin?

A2: Mycalolide-B binds to the barbed end of actin filaments, preventing the addition of new actin monomers and ultimately leading to filament depolymerization. [, , , , , , ]

Q3: Does Mycalolide-B sever existing actin filaments?

A3: Yes, in addition to inhibiting polymerization, Mycalolide-B exhibits actin-severing activity, although this effect may be weaker compared to other actin-depolymerizing agents like cytochalasin D. [, , ]

Q4: What are the downstream consequences of Mycalolide-B-mediated actin depolymerization?

A4: Mycalolide-B treatment can disrupt various cellular processes dependent on the actin cytoskeleton. This includes:

  • Inhibition of cell motility and invasion: Mycalolide-B effectively reduces cell migration and invasion of the extracellular matrix by disrupting the formation of actin-based protrusions like lamellipodia and invadopodia. [, , , , , ]
  • Disruption of intracellular transport: Mycalolide-B has been shown to abolish retrograde axonal transport, a process crucial for transporting cellular components within neurons, by dissociating the dynactin complex, which relies on actin for its function. []
  • Alterations in cell morphology and adhesion: Treatment with Mycalolide-B can lead to cell rounding and detachment due to the disruption of actin filaments essential for maintaining cell shape and adhesion to the extracellular matrix. [, , , ]
  • Changes in intracellular signaling: By disrupting the actin cytoskeleton, Mycalolide-B can indirectly affect intracellular signaling pathways that rely on actin organization for proper localization and function. [, , , ]

Q5: Are the effects of Mycalolide-B on actin reversible?

A5: Studies suggest that Mycalolide-B's depolymerizing effect on actin is irreversible, unlike some other actin inhibitors. []

Q6: What is the molecular formula and weight of Mycalolide-B?

A7: The molecular formula of Mycalolide-B is C40H70N2O10, and its molecular weight is 739.0 g/mol. [, ]

Q7: Is there spectroscopic data available for Mycalolide-B?

A8: Yes, spectroscopic data, including NMR and MS analysis, has been used to characterize Mycalolide-B. [] Specific details about these data points would be found within the primary research articles.

Q8: How does modifying the structure of Mycalolide-B affect its activity?

A8: Research into synthetic Mycalolide-B analogs has revealed key structural elements crucial for its activity. For example:

  • The side chain of Mycalolide-B plays a crucial role in its interaction with actin. [, , , ] Modifications to this region can significantly impact its ability to inhibit actin polymerization and sever filaments.
  • Truncated derivatives of Mycalolide-B, specifically targeting the actin-binding tail region, have demonstrated potent inhibition of cancer cell motility and invasion. [, ] This highlights the potential for developing smaller, synthetically tractable analogs with improved pharmacological properties.
  • Hybridization of Mycalolide-B with other actin-binding compounds, such as aplyronine A, has been explored to modulate its activity and cytotoxicity. []

Q9: What cell-based models have been used to study Mycalolide-B?

A9: Various cell lines have been utilized to investigate the effects of Mycalolide-B, including:

  • Cancer cell lines: HER2-positive breast and ovarian cancer cell lines (SKBR3, SKOV3, HCC1954) [, , ], human lung cancer cells (A549) [], human leukemia cells (HL-60), human epithelial carcinoma cells (HeLa S3) [], and human pancreatic cancer cells [].
  • Other cell types: Rat platelets [], Vero cells (for studying canine distemper virus replication) [], rat cremaster arterioles [, ], primary human monocytes and THP-1 cells (for studying immune responses) [, ], and INT 407 cells (for studying Campylobacter jejuni invasion) [].

Q10: What in vivo models have been used to study Mycalolide-B?

A10: Research has employed several in vivo models to investigate Mycalolide-B, including:

  • Rodent models of hypertension: Studies in rat cremaster arterioles have examined the compound's effects on inward remodeling associated with hypertension. [, ]
  • Tumor xenograft models: Mycalolide-B's anti-tumor activity and ability to suppress metastasis have been investigated in xenograft models of HER2-positive cancers. []

Q11: Have there been any clinical trials involving Mycalolide-B?

A11: To date, there are no published reports of clinical trials involving Mycalolide-B.

Q12: What is known about the toxicity of Mycalolide-B?

A12: While Mycalolide-B displays potent biological activity, it also exhibits cytotoxicity.

  • The cytotoxic effects of Mycalolide-B can vary depending on the cell type and concentration used. [, , , ]
  • Studies suggest that Mycalolide-B induces caspase-dependent apoptosis in certain cancer cell lines. []

Q13: What are the potential therapeutic applications of Mycalolide-B?

A13: The potent effects of Mycalolide-B on actin dynamics and its demonstrated activity in preclinical models highlight its potential therapeutic applications:

  • Cancer therapy: Mycalolide-B's ability to inhibit cancer cell invasion and metastasis suggests it could be developed as an anti-metastatic agent. [, , , ]
  • Inflammatory diseases: Given the role of actin in immune cell function, Mycalolide-B could be investigated for its potential to modulate inflammatory responses. [, ]
  • Cardiovascular diseases: Mycalolide-B's effects on vascular remodeling in animal models warrant further exploration for potential applications in treating cardiovascular diseases. [, , ]

Q14: What are the challenges associated with developing Mycalolide-B as a therapeutic agent?

A14: Several challenges need to be addressed before Mycalolide-B can be translated into a clinically viable drug:

  • Cytotoxicity: The compound's inherent cytotoxicity needs to be carefully managed through targeted drug delivery approaches or the development of less toxic analogs. [, ]
  • Stability and formulation: Strategies to improve the stability, solubility, and bioavailability of Mycalolide-B are crucial for its successful formulation and delivery. []
  • Drug resistance: As with many anti-cancer agents, the potential for resistance development needs to be explored, and strategies to overcome resistance should be investigated. []

Q15: What are the future directions for research on Mycalolide-B?

A15: Future research efforts should focus on:

  • Optimizing Mycalolide-B analogs: Developing analogs with improved potency, selectivity, and reduced toxicity is essential for therapeutic development. [, , ]
  • Investigating drug delivery systems: Targeted drug delivery strategies, such as antibody-drug conjugates, could help deliver Mycalolide-B specifically to cancer cells, minimizing off-target effects. []
  • Exploring combination therapies: Combining Mycalolide-B with existing anti-cancer or anti-inflammatory agents could enhance its efficacy and potentially overcome drug resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.